(3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate is a complex organic compound that combines a steroidal structure with a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate typically involves multiple steps. The starting material is often cholesterol, which undergoes a series of reactions to introduce the chromenyl group. Key steps include esterification, cyclization, and oxidation reactions. Specific reagents and conditions vary, but common reagents include acetic anhydride, chromic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The exact methods would depend on the specific requirements of the application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
(3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The chromenyl moiety can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound’s steroidal structure may make it useful in studying hormone interactions and signaling pathways.
Industry: It could be used in the production of specialized materials with unique properties, such as high-performance polymers or coatings.
Mechanism of Action
The mechanism of action of (3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate involves its interaction with specific molecular targets. The steroidal part of the molecule may interact with hormone receptors, while the chromenyl group could engage in various biochemical pathways. These interactions can modulate cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is used in similar synthetic applications and undergoes comparable reactions, such as keto-enol tautomerism and nucleophilic substitution.
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate: Another complex organic molecule used in advanced synthetic methods.
Uniqueness
What sets (3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate apart is its unique combination of a steroidal and chromenyl structure, which provides a distinct set of chemical and biological properties. This dual functionality makes it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C42H58O5 |
---|---|
Molecular Weight |
642.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetate |
InChI |
InChI=1S/C42H58O5/c1-25(2)9-7-10-27(4)33-15-16-34-32-14-13-28-23-29(17-19-41(28,5)35(32)18-20-42(33,34)6)46-38(43)24-45-36-21-26(3)22-37-39(36)30-11-8-12-31(30)40(44)47-37/h13,21-22,25,27,29,32-35H,7-12,14-20,23-24H2,1-6H3/t27-,29+,32+,33-,34+,35+,41+,42-/m1/s1 |
InChI Key |
UEGYLFVQICUMJZ-VUZPOBKHSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)CC[C@@H]7[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CCC7C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.